叔丁基 2-环己亚甲基肼基甲酸酯

描述

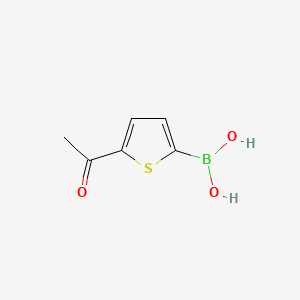

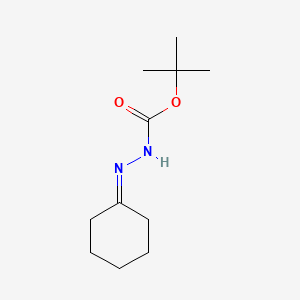

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is a chemical compound that falls within the category of N-tert-butyl-N,N'-diacylhydrazines, which are known for their use as nonsteroidal ecdysone agonists and have applications as environmentally benign pest regulators . These compounds have been the subject of various studies due to their potential as insecticidal agents and their role in the development of novel pesticides.

Synthesis Analysis

The synthesis of tert-butyl 2-cyclohexylidenehydrazinecarboxylate-related compounds typically involves the reaction of tert-butyl carbazate with corresponding aldehydes in ethanol, yielding products such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its derivatives . Another synthesis route includes the reaction of 1-tert-butylhydrazine with various other reagents, such as (Z)-2,3-dichloro-3-formylacrylic acid and (4-tert-butylphenyl) methanethiol, leading to compounds like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one . These methods are characterized by their multi-step nature and the use of tert-butyl groups to protect the hydrazine moiety during the synthesis process.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-cyclohexylidenehydrazinecarboxylate and related compounds has been elucidated using various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) . X-ray crystallography has also been employed to determine the crystal structure of some derivatives, revealing details such as the trans-nature of double bonds and the crystallization in specific space groups . Theoretical calculations, such as Density Functional Theory (DFT), have been used to confirm experimental data and analyze molecular electrostatic potential surfaces and frontier molecular orbitals .

Chemical Reactions Analysis

The tert-butyl group in these compounds can be involved in various chemical reactions. For instance, tert-butyl amides resulting from Ugi reactions can undergo cyclization under specific conditions, demonstrating the utility of tert-butyl isocyanide as a convertible reagent . Additionally, attempts to remove the tert-butyl protecting groups from certain derivatives by acid treatment or pyrolysis have been explored, although these efforts did not always lead to the isolation of the desired unsubstituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-cyclohexylidenehydrazinecarboxylate-related compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups contributes to the stability of these compounds and affects their solubility and density . The insecticidal activity of these compounds is a significant chemical property, with bioassay results indicating good activity against pests like Plutella xylostella L. and Culex pipiens pallens . The thermal properties and stability of these compounds have also been characterized using techniques such as thermal analysis and X-ray diffraction .

科学研究应用

杀虫活性

叔丁基 2-环己亚甲基肼基甲酸酯及其衍生物表现出显著的杀虫活性。王等人 (2011) 的一项研究合成了 N-叔丁基-N,N'-二酰肼的衍生物,显示出对小菜蛾和淡色库蚊具有有效的杀虫活性。这项研究强调了该化合物作为一种良性病虫害调节剂的潜力,因为它具有环境相容性 (王等人,2011).

有机合成和化学反应

该化合物在有机合成和各种化学反应中发挥着重要作用。谢等人 (2019) 讨论了其在喹喔啉-2(1H)-酮的无金属烷氧羰基化中的应用,展示了其在有机化学中的多功能性 (谢等人,2019)。此外,Barton 等人 (2003) 探索了其在各种有机化合物的制备和反应中的应用,强调了其在合成化学中的重要性 (Barton 等人,2003).

潜在的医学应用

Bhat 等人 (2019) 的研究合成了叔丁基 2-环己亚甲基肼基甲酸酯衍生物作为可能的 Mcl-1 拮抗剂。这项研究表明该化合物在药物化学中的潜力,特别是在设计新型药物方面 (Bhat 等人,2019).

氟烷基取代化合物的合成

Iminov 等人 (2015) 报道了叔丁基 3-(甲基氨基)丁-2-烯酸酯与氟代乙酸酐的酰化反应。这项研究突出了叔丁基 2-环己亚甲基肼基甲酸酯在合成氟代化合物中的作用,这些化合物在各种化学工业中至关重要 (Iminov 等人,2015).

安全和危害

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical/ventilating/lighting equipment; and wearing protective gloves/eye protection/face protection .

属性

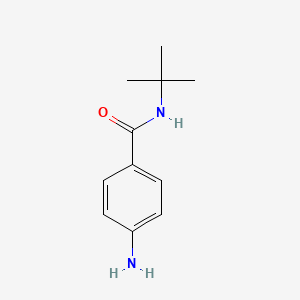

IUPAC Name |

tert-butyl N-(cyclohexylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSQBVWEZOIWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

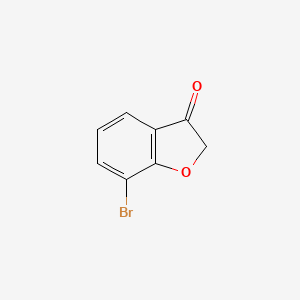

CC(C)(C)OC(=O)NN=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401103 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate | |

CAS RN |

60295-11-6 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)